N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-3-yl)benzamide
Description
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-4-(thiophen-3-yl)benzamide is a heterocyclic benzamide derivative characterized by a pyrazine core substituted with a furan-2-yl group and a benzamide moiety bearing a thiophen-3-yl substituent. Its structure combines aromatic and heteroaromatic elements, which are common in bioactive compounds targeting enzymes or receptors. The furan and thiophen groups enhance π-π stacking and hydrophobic interactions, while the pyrazine ring may contribute to hydrogen bonding or metal coordination.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-20(15-5-3-14(4-6-15)16-7-11-26-13-16)23-12-17-19(22-9-8-21-17)18-2-1-10-25-18/h1-11,13H,12H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGYGXLEJDBSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CN=C2CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several benzamide derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological activities:
Key Observations:
Anti-LSD1 Activity: Compound 5b () shares the thiophen-3-ylbenzamide motif with the target compound but replaces the pyrazine-furan group with an aminocyclopropylamine. This structural difference correlates with its potent anti-LSD1 activity (IC₅₀ ~0.5 μM), suggesting that the pyrazine-furan unit in the target may alter target specificity or potency .
Antifungal Activity : LMM11 () incorporates a furan-2-yl-oxadiazole group linked to a sulfamoylbenzamide. While the target lacks the sulfamoyl moiety, its furan-pyrazine system could similarly disrupt fungal thioredoxin reductase, as seen in LMM11’s mechanism .
Receptor Binding: Compound 9b () demonstrates that thiophen-3-ylbenzamide derivatives with flexible alkyl-diazepane chains exhibit high D3 receptor affinity.
Physicochemical Properties : The absence of a cyclopropyl or diazepane group in the target compound may improve solubility compared to 5b or 9b , as these bulky substituents often increase hydrophobicity.
Research Findings and Implications
Computational Insights
Density functional theory (DFT) studies () suggest that exact exchange terms in DFT functionals improve thermochemical accuracy for heterocyclic systems. Applying these methods could optimize the target’s electronic properties for enhanced bioactivity .
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